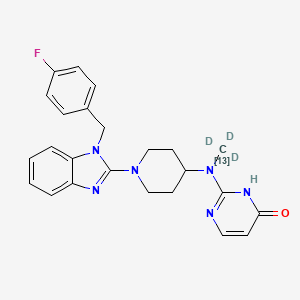

Mizolastine-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H25FN6O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-(trideuterio(113C)methyl)amino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)/i1+1D3 |

InChI Key |

PVLJETXTTWAYEW-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Isotopic Purity of Mizolastine-13C,d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methods and data used to determine the isotopic purity of Mizolastine-13C,d3, an isotopically labeled version of the H1-receptor antagonist Mizolastine. While specific batch-to-batch isotopic purity values are proprietary and provided on certificates of analysis by manufacturers, this document outlines the analytical techniques and data interpretation central to this determination.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for isotopically labeled compounds like this compound, which are primarily used as internal standards in quantitative bioanalytical studies (e.g., mass spectrometry-based pharmacokinetic analyses). It refers to the percentage of the compound that contains the desired isotopic labels at the specified positions. High isotopic purity is essential to ensure the accuracy and precision of analytical methods.

This compound is designed to have one Carbon-13 atom and three Deuterium atoms, resulting in a nominal mass increase of 4 Da over the unlabeled Mizolastine. The determination of its isotopic purity involves quantifying the extent of this labeling and identifying the presence of any unlabeled or partially labeled species.

Quantitative Data Presentation

The primary method for assessing isotopic purity is high-resolution mass spectrometry (HRMS). By comparing the mass spectra of the labeled and unlabeled compounds, particularly their fragmentation patterns, the presence and location of the isotopic labels can be confirmed, and the isotopic enrichment can be estimated.

The following table summarizes the mass-to-charge ratios (m/z) of the molecular ion and key fragments for both unlabeled Mizolastine and this compound, as determined by tandem mass spectrometry. The mass difference confirms the successful incorporation and retention of the isotopic labels in specific parts of the molecule.

| Fragment Ion | Unlabeled Mizolastine (m/z) | This compound (m/z) | Mass Difference (Da) | Label Retention Confirmed |

| Molecular Ion [M+H]+ | 433.215 | 437.238 | +4.023 | Complete (1x ¹³C, 3x ²H) |

| Benzimidazole moiety | 325.178 | 329.201 | +4.023 | Complete (1x ¹³C, 3x ²H) |

| Piperidine fragment | 146.071 | 149.088 | +3.017 | Partial (3x ²H) |

| Fluorobenzyl fragment | 109.045 | 109.045 | 0.000 | None |

This data is compiled from fragmentation pattern analysis which provides evidence for the specific positioning of the isotopic labels.

Experimental Protocols

The determination of isotopic purity for this compound typically involves the following methodologies:

3.1 High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for confirming the mass of the labeled compound and calculating its isotopic enrichment.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, typically coupled with a liquid chromatography system (LC-MS) to ensure the purity of the analyzed peak.

-

Analysis:

-

A full scan mass spectrum is acquired to determine the m/z of the molecular ion ([M+H]+). The high resolution allows for the differentiation of the isotopologues (molecules that differ only in their isotopic composition).

-

The relative intensities of the monoisotopic peak (unlabeled Mizolastine, if present) and the isotopologue peaks (M+1, M+2, M+3, M+4) are measured.

-

The isotopic purity is calculated by correcting the observed intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) and determining the proportion of the M+4 peak relative to all Mizolastine-related species.[1]

-

-

Tandem Mass Spectrometry (MS/MS): To confirm the location of the labels, the M+4 molecular ion is selected and fragmented. The resulting product ion masses are compared to the fragmentation pattern of unlabeled Mizolastine. As shown in the table above, this analysis confirms that the ¹³C and d3 labels are located on the benzimidazole and piperidine moieties of the molecule.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique used to confirm the position of isotopic labels and assess purity.

-

¹³C NMR: In a ¹³C NMR spectrum, the signal corresponding to the ¹³C-labeled carbon will be significantly enhanced, confirming the position of the ¹³C label.

-

¹H and ²H NMR: ¹H NMR can be used to observe the disappearance of the proton signal at the site of deuteration. Conversely, ²H NMR can be used to directly observe the deuterium signal, confirming the location of the d3-methyl group. The integration of these signals relative to other protons in the molecule can provide an estimate of the extent of deuteration.

Visualizations

Diagram 1: Isotopic Purity Determination Workflow

Caption: Workflow for determining the isotopic purity of this compound.

Diagram 2: this compound Labeling Confirmation

Caption: Fragmentation analysis confirming the location of isotopic labels.

References

Mizolastine-13C,d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Mizolastine-13C,d3, an isotopically labeled derivative of the second-generation antihistamine, Mizolastine. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Mizolastine, used as an internal standard in pharmacokinetic studies and other quantitative analyses. The isotopic labeling involves the substitution of one carbon atom with Carbon-13 (¹³C) and three hydrogen atoms with Deuterium (d3). Based on common synthetic labeling strategies, the most probable location for this labeling is the methyl group attached to the pyrimidinone ring.

Chemical Structure of this compound

(Note: This is a textual representation. The precise stereochemistry is not depicted.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of Mizolastine and its isotopically labeled form.

| Property | Value (Mizolastine) | Value (this compound) | Reference |

| Molecular Formula | C₂₄H₂₅FN₆O | C₂₃¹³CH₂₂D₃FN₆O | [1] |

| Molecular Weight | 432.50 g/mol | Approx. 436.52 g/mol | [1] |

| CAS Number | 108612-45-9 | Not available | [1] |

| Appearance | Crystalline solid | - | [2] |

| Melting Point | 217 °C | - | [2] |

| Solubility | Insoluble in water, soluble in DMSO | - | [3] |

Pharmacological Properties

Mizolastine is a potent and selective second-generation histamine H1 receptor antagonist with anti-allergic and anti-inflammatory properties.

Mechanism of Action

Mizolastine's primary mechanism of action is the selective, competitive antagonism of peripheral histamine H1 receptors. This blockage prevents histamine from binding to its receptors, thereby inhibiting the cascade of allergic symptoms. Additionally, Mizolastine has been shown to possess mast cell-stabilizing properties, inhibiting the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells.[3]

A key aspect of Mizolastine's action is its ability to inhibit the activation of the PI3K/Akt signaling pathway downstream of mast cell activation.[4]

Pharmacokinetics

The pharmacokinetic profile of Mizolastine is characterized by rapid absorption and a long duration of action, allowing for once-daily dosing.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the GI tract | [3] |

| Time to Peak Plasma (Tmax) | ~1.5 hours | [3] |

| Bioavailability | ~65% | |

| Plasma Protein Binding | ~98.4% | |

| Metabolism | Hepatic, via glucuronidation and CYP3A4 isoenzyme | |

| Elimination Half-life (t½) | ~13 hours | [3] |

Signaling Pathway and Experimental Workflow

Mizolastine's Mechanism of Action on Mast Cells

The following diagram illustrates the signaling pathway affected by Mizolastine in mast cells.

Caption: Mechanism of action of Mizolastine.

Experimental Workflow: In Vitro Histamine H1 Receptor Binding Assay

This diagram outlines a typical workflow for determining the binding affinity of a compound to the histamine H1 receptor.

Caption: Workflow for an H1 receptor binding assay.

Experimental Protocols

Synthesis of Mizolastine

The synthesis of Mizolastine can be achieved through a multi-step process. The introduction of the 13C and d3 labels would typically occur during the synthesis of one of the precursors, for example, by using isotopically labeled methylamine.

General Synthetic Scheme:

-

Synthesis of 4-(methylamino)piperidine: This intermediate can be synthesized by the reductive amination of 4-piperidone with methylamine.[5] For the synthesis of this compound, [¹³C, d3]methylamine would be used in this step.

-

Reaction with 2-(methylthio)-4(3H)-pyrimidinone: The 4-(methylamino)piperidine is then reacted with 2-(methylthio)-4(3H)-pyrimidinone to form the piperidinyl-pyrimidinone intermediate.

-

Coupling with 2-chloro-1-(p-fluorobenzyl)benzimidazole: The final step involves the N-alkylation of the piperidine nitrogen with 2-chloro-1-(p-fluorobenzyl)benzimidazole to yield Mizolastine.[5]

-

Purification: The final product is purified by recrystallization from a suitable solvent such as ethanol.[2]

In Vitro Histamine H1 Receptor Binding Assay

This protocol is adapted from standard competitive radioligand binding assays.[6][7]

Objective: To determine the binding affinity (Ki) of Mizolastine for the human histamine H1 receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human H1 receptor.

-

[³H]mepyramine (radioligand).

-

Mizolastine (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of Mizolastine in the assay buffer.

-

In a 96-well plate, add the H1 receptor membrane preparation, [³H]mepyramine at a concentration close to its Kd (e.g., 5 nM), and varying concentrations of Mizolastine.

-

For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., 10 µM pyrilamine).

-

Incubate the plate at room temperature for a specified time (e.g., 4 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Mast Cell Stabilization Assay

This protocol is a general method to assess the mast cell stabilizing activity of a compound.[8][9]

Objective: To evaluate the ability of Mizolastine to inhibit antigen-induced degranulation of mast cells.

Materials:

-

Rat peritoneal mast cells.

-

Antigen (e.g., compound 48/80 or specific antigen if using sensitized cells).

-

Mizolastine.

-

Buffer (e.g., Tyrode's buffer).

-

Toluidine blue stain.

-

Microscope.

Procedure:

-

Isolate peritoneal mast cells from rats.

-

Pre-incubate the mast cells with varying concentrations of Mizolastine for 15-30 minutes at 37°C.

-

Induce degranulation by adding the antigen and incubate for a further 15-30 minutes at 37°C.

-

Stop the reaction by adding ice-cold buffer.

-

Centrifuge the cells and prepare smears on glass slides.

-

Stain the cells with toluidine blue.

-

Observe the cells under a microscope and count the number of granulated and degranulated mast cells.

-

Calculate the percentage inhibition of degranulation for each concentration of Mizolastine.

Conclusion

This compound is an essential tool for the quantitative bioanalysis of Mizolastine. This guide provides a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols relevant to its study. The provided information aims to support researchers in their investigations into the therapeutic potential and mechanisms of action of Mizolastine.

References

- 1. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ES2245227B1 - CRYSTALLINE FORMS OF MIZOLASTINE, PROCEDURES FOR OBTAINING AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]

- 3. Formulation and Pathohistological Study of Mizolastine–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of mizolastine on antigen-induced activation of signalling pathways in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102140076A - The preparation of mizolastine intermediate - Google Patents [patents.google.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]

- 9. Antiallergic activity by mast cell stabilization assay | PPTX [slideshare.net]

An In-depth Technical Guide to the Synthesis and Characterization of Mizolastine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of Mizolastine-13C,d3, an isotopically labeled analog of the second-generation antihistamine, Mizolastine. The incorporation of a stable isotope label is crucial for quantitative bioanalytical studies, such as pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, where it serves as an ideal internal standard for mass spectrometry-based assays.

Overview of Mizolastine

Mizolastine is a potent and selective histamine H1 receptor antagonist used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1] It is a non-sedating antihistamine that also exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators.[2][3] Mizolastine is primarily metabolized in the liver through glucuronidation and, to a lesser extent, by cytochrome P450 enzymes.[4][5]

Stable isotope-labeled versions of drug candidates are essential tools in drug development. They are used to track the drug's passage through metabolic pathways and to provide a highly accurate internal standard for quantification in complex biological matrices.[6][7][8][9] The synthesis of this compound involves the introduction of a methyl group containing one carbon-13 atom and three deuterium atoms at a specific, metabolically stable position.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the alkylation of a key intermediate with an isotopically labeled methylating agent. The proposed synthetic pathway is based on established methods for the synthesis of Mizolastine and related benzimidazole compounds.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Piperidine-Pyrimidinone Intermediate

-

Reaction Setup: To a solution of 2-amino-1H-pyrimidin-6-one (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the coupled intermediate.

Step 2: Isotopic Labeling via N-Methylation

-

Reaction Setup: The intermediate from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like DMF. A strong base such as sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes.

-

Alkylation: Iodomethane-13C,d3 (¹³CD₃I) (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by LC-MS.

-

Work-up and Isolation: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the N-¹³CD₃ labeled intermediate.

Step 3: Boc Deprotection

-

Reaction Setup: The labeled intermediate from Step 2 is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C.

-

Deprotection: The reaction mixture is stirred at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc protecting group.

-

Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is typically used in the next step without further purification, or it can be neutralized and extracted if necessary.

Step 4: Final Coupling to Form this compound

-

Reaction Setup: The deprotected amine from Step 3 (1.0 eq) is combined with 2-chloro-1-((4-fluorophenyl)methyl)-1H-benzo[d]imidazole (1.0 eq) in a solvent such as acetonitrile. A base, for instance, potassium carbonate (K₂CO₃) (3.0 eq), is added.

-

Coupling: The reaction mixture is heated to reflux (approximately 80 °C) for 8-16 hours. Progress is monitored by LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in an appropriate organic solvent and washed with water. The organic layer is dried and concentrated. The final crude product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Analytical Methodologies and Expected Data

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: The sample is analyzed using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. A high-resolution scan is performed to determine the accurate mass.

-

Expected Outcome: The molecular weight of this compound is expected to be approximately 4 Da higher than that of unlabeled Mizolastine due to the incorporation of one ¹³C (mass difference of +1) and three ²H (deuterium, mass difference of +3) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed on a 400 MHz or higher NMR spectrometer.

-

Expected Outcome: The ¹H NMR spectrum should be consistent with the structure of Mizolastine, with the notable absence of the singlet corresponding to the N-CH₃ protons.

-

¹³C NMR Protocol: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Expected Outcome: The spectrum will show a signal for the labeled carbon (¹³C-D₃) which will be significantly enhanced in intensity compared to the natural abundance signals. The signal will appear as a multiplet due to coupling with deuterium.

High-Performance Liquid Chromatography (HPLC)

-

Protocol: Purity is assessed using a reverse-phase HPLC system with UV detection. A C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid.

-

Expected Outcome: The chemical purity of the final compound is determined by integrating the peak area of this compound relative to all other peaks.

Summary of Quantitative Data

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₂₃¹³CH₂₂D₃FN₆O |

| Molecular Weight | HRMS | ~436.23 g/mol |

| Mass Shift (vs. Unlabeled) | HRMS | +4 Da |

| Chemical Purity | HPLC-UV | > 98% |

| Isotopic Purity | HRMS | > 99% for ¹³C |

| Isotopic Enrichment | HRMS | > 98% for D₃ |

| ¹H NMR (N-CH₃ signal) | ¹H NMR | Absent |

Mechanism of Action and Signaling

Mizolastine primarily acts as an inverse agonist at the histamine H1 receptor. This action blocks the downstream signaling cascade initiated by histamine binding, which is crucial in allergic responses. Furthermore, Mizolastine has been shown to inhibit the expression and release of various pro-inflammatory cytokines and chemokines.

Caption: Mizolastine's dual mechanism of action.

Conclusion

This document outlines a robust and chemically sound strategy for the synthesis of this compound. The detailed protocols for synthesis and characterization provide a clear pathway for obtaining this valuable labeled compound. The successful synthesis and rigorous characterization of this compound will enable researchers to perform highly accurate and sensitive quantitative bioanalytical studies, thereby facilitating further development and understanding of Mizolastine's pharmacokinetic and metabolic profile.

References

- 1. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formulation and Pathohistological Study of Mizolastine–Solid Lipid Nanoparticles–Loaded Ocular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of Mizolastine-13C,d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Mizolastine-13C,d3, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic research. This document outlines the available product specifications from various vendors, details the application of stable isotope-labeled compounds in bioanalytical studies, and presents a generalized experimental workflow for its use.

Introduction to this compound

Mizolastine is a second-generation antihistamine known for its selective H1 receptor antagonism. To facilitate rigorous preclinical and clinical studies, a stable isotope-labeled version, this compound, is employed. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecular weight of approximately 436.5 g/mol , distinguishing it from the unlabeled mizolastine (molecular weight ~432.5 g/mol ) in mass spectrometry-based analyses.[1][2] This isotopic labeling does not significantly alter the physicochemical or biological properties of the molecule, allowing it to serve as an ideal internal standard for quantifying mizolastine in biological matrices.[1] The use of such stable isotope-labeled internal standards is a widely accepted practice in quantitative bioanalysis to correct for variability in sample processing and instrumental analysis.[3][4][5][6][7]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following tables summarize the available information on their product offerings. Purity and isotopic enrichment are critical parameters for an internal standard; however, this information is not always readily available on the suppliers' websites and may require direct inquiry or consultation of the certificate of analysis provided upon purchase.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound | HY-B0164S | C₂₃¹³CH₂₂D₃FN₆O | 436.5 |

| Immunomart | This compound | HY-B0164S | C₂₃¹³CH₂₂D₃FN₆O | 436.50 |

| Smolecule | This compound | --- | C₂₄H₂₅FN₆O | ~436.504 |

| TLC Pharmaceutical Standards | Mizolastine-13C-d3 | M-191002 | C₂₃¹³CH₂₂D₃FN₆O | 436.51 |

| Toronto Research Chemicals (TRC) | This compound | M385403 | C₂₃¹³CH₂₂D₃FN₆O | 436.51 |

| Supplier | Purity | Isotopic Enrichment | Available Quantities | Price (USD) |

| MedChemExpress | Information not available | Information not available | Inquire | Inquire |

| Immunomart | Information not available | Information not available | 1 mg (currently out of stock) | Inquire |

| Smolecule | Information not available | Information not available | Inquire | Inquire |

| TLC Pharmaceutical Standards | High Purity (details on COA) | Information not available | Inquire | Inquire |

| Toronto Research Chemicals (TRC) | Information not available | Information not available | 25 mg | €3,428.00 (from distributor CymitQuimica)[8] |

Note: Pricing and availability are subject to change and may vary by region and distributor. It is recommended to contact the suppliers directly for the most up-to-date information and to request a certificate of analysis.

Experimental Protocols: Application in Pharmacokinetic Studies

While a specific, detailed experimental protocol for a study that has utilized this compound is not publicly available, its primary application is as an internal standard in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of mizolastine in biological samples such as plasma or urine. The general workflow for such a study is outlined below.

General Bioanalytical Method Using this compound

1. Sample Preparation:

-

Spiking: A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma, urine) samples, including calibration standards, quality control samples, and the unknown study samples.

-

Extraction: The analyte (mizolastine) and the internal standard are extracted from the biological matrix. Common techniques include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte and internal standard is then collected.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic layer, which is then separated and evaporated.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a suitable solvent.

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A suitable column (e.g., C18) and mobile phase are used to chromatographically separate mizolastine and this compound from other matrix components. Although their retention times are expected to be very similar, baseline separation from interfering peaks is crucial.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both mizolastine and this compound.

-

Mizolastine Transition: e.g., m/z 433.2 -> [product ion]

-

This compound Transition: e.g., m/z 437.2 -> [product ion]

-

3. Data Analysis:

-

Quantification: The peak area of the mizolastine is divided by the peak area of the this compound for each sample.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Concentration Determination: The concentration of mizolastine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[7][9]

Visualizing Methodologies and Relationships

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key workflows and relationships.

References

- 1. Buy this compound [smolecule.com]

- 2. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Mizolastine-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for the isotopically labeled compound Mizolastine-13C,d3. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of research materials, which is paramount in scientific and drug development settings. While this guide is based on typical analytical data for such a compound, it is essential to refer to the specific CoA provided with your batch of this compound for exact values.

Overview of this compound

Mizolastine is a second-generation antihistamine known for its selective antagonism of the H1 receptor. The isotopically labeled version, this compound, incorporates one Carbon-13 atom and three deuterium atoms. This stable isotope-labeled (SIL) internal standard is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, where it is used to accurately determine the concentration of unlabeled Mizolastine in biological matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a CoA for this compound. These values are representative and may vary between batches.

| Test | Specification | Result | Method |

| Identity | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spec |

| Chemical Purity | ≥98.0% | 99.5% | HPLC (UV, 289 nm) |

| Isotopic Purity | ≥99% atom % D, ≥99% atom % ¹³C | 99.6% atom % D, 99.2% atom % ¹³C | Mass Spectrometry |

| Molecular Formula | C₂₃¹³CH₂₂D₃FN₆O | C₂₃¹³CH₂₂D₃FN₆O | Elemental Analysis/Mass Spec |

| Molecular Weight | 436.50 g/mol | 436.50 g/mol | Mass Spectrometry |

| Appearance | White to Off-White Solid | White Solid | Visual Inspection |

| Solubility | Soluble in DMSO | 10 mM in DMSO | Solubility Test |

| Residual Solvents | Conforms to ICH Q3C | Meets Specification | GC-HS |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the this compound substance by separating it from any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common for Mizolastine analysis.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 289 nm.

-

Injection Volume: 10 µL.

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak (this compound) is compared to the total area of all peaks to calculate the percentage purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and structure of this compound and to determine its isotopic enrichment.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

A dilute solution of the sample is infused into the mass spectrometer.

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight.

-

The isotopic distribution is analyzed to determine the percentage of molecules that are correctly labeled with one ¹³C and three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the proton environment in the molecule. The absence of a proton signal at the deuterated position and the presence of a characteristic ¹³C signal confirm the isotopic labeling.

-

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Caption: Workflow for Certificate of Analysis Generation.

Caption: HPLC Experimental Workflow for Purity Analysis.

This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For any specific research or development application, it is imperative to consult the CoA for the particular batch being used to ensure the quality and suitability of the material for your experiments.

Navigating the Analytical Landscape of Mizolastine-13C,d3: A Technical Guide to Solubility and Stability in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the antihistaminic agent Mizolastine, with a specific focus on its isotopically labeled form, Mizolastine-13C,d3. While specific quantitative data for the labeled compound is not extensively available in public literature, the close structural similarity allows for the properties of Mizolastine to serve as a reliable proxy.

This guide summarizes known solubility characteristics in various organic solvents, outlines detailed experimental protocols for both solubility and stability assessment, and presents a stability-indicating analytical method. All quantitative data is presented in clear, structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Section 1: Solubility Profile of Mizolastine

The solubility of an active pharmaceutical ingredient (API) is a critical factor in formulation development, analytical method design, and in vitro/in vivo testing. Based on available data, Mizolastine exhibits a varied solubility profile in organic solvents.

Note: The solubility of this compound is expected to be highly comparable to that of unlabeled Mizolastine due to the negligible impact of isotopic substitution on physicochemical properties.

Table 1: Solubility of Mizolastine in Various Solvents

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 21.62 mg/mL | Not Specified | Ultrasonic assistance may be required. |

| Chloroform | Slightly Soluble | Not Specified | Heating may be required. |

| Methanol | Slightly Soluble | Not Specified | Heating may be required. |

| Ethanol | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Toluene | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Xylene | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Ethyl Acetate | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Butan-2-ol | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Acetonitrile | Soluble | Reflux | Dissolves upon heating to reflux temperature. |

| Dimethylformamide (DMF) | Soluble | 100°C | Dissolves upon heating. |

| Water | Insoluble | Not Specified | - |

This table is a compilation of data from various sources. The term "soluble at reflux" indicates that while the compound dissolves at elevated temperatures, its solubility at ambient temperature may be significantly lower.

Experimental Protocol for Determining Thermodynamic Solubility

For a precise quantitative assessment of this compound solubility in a specific organic solvent, the following equilibrium solubility protocol is recommended.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent of interest. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a constant value, typically 24 to 48 hours.

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a chemically compatible filter (e.g., PTFE).

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Section 2: Stability of Mizolastine in Organic Solvents

The stability of a drug substance in solution is crucial for ensuring the accuracy of analytical measurements and the safety and efficacy of formulated products. Stability studies are typically conducted under various stress conditions to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation studies are a key component of stability testing. A stability-indicating RP-HPLC method has been developed to separate Mizolastine from its potential degradation products under stress conditions.

Table 2: Summary of Forced Degradation Studies of Mizolastine

| Stress Condition | Reagent/Details | Observation |

| Acid Hydrolysis | 1 M HCl, reflux for 6 hours | Significant degradation |

| Base Hydrolysis | 1 M NaOH, reflux for 6 hours | Significant degradation |

| Oxidative Degradation | 30% H₂O₂, room temp for 24 hours | Significant degradation |

| Thermal Degradation | 105°C for 24 hours | Moderate degradation |

| Photolytic Degradation | UV light (254 nm) for 24 hours | Minor degradation |

Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring the stability of this compound and separating it from any potential impurities or degradants.

Experimental Protocol:

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Detection: UV detection at a wavelength where Mizolastine and its potential degradants have significant absorbance (e.g., 285 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Sample Solution for Stability Testing: Dissolve a known amount of this compound in the organic solvent of interest. Store aliquots of this solution under the desired storage conditions (e.g., protected from light at room temperature, 40°C, etc.).

-

-

Stability Assessment:

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution.

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Inject the diluted sample into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

-

Section 3: Recommendations for Handling and Storage

Based on the available data, the following recommendations are provided for handling and storing this compound in organic solvents:

-

Solvent Selection: For preparing stock solutions, DMSO is a suitable solvent due to the high solubility of Mizolastine. For other applications requiring different organic solvents, solubility should be experimentally determined, especially at ambient temperatures.

-

Storage of Solutions: Stock solutions of Mizolastine in DMSO should be stored at low temperatures (-20°C or -80°C) to minimize degradation. For solutions in other organic solvents, it is recommended to conduct a short-term stability study to determine appropriate storage conditions.

-

Light Protection: As photolytic degradation can occur, it is advisable to protect solutions of this compound from light, especially during long-term storage or when conducting experiments under light exposure.

-

Avoid Extreme pH: Mizolastine shows significant degradation under both acidic and basic conditions. Therefore, contact with strong acids or bases should be avoided during handling and storage.

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. For critical applications, it is strongly recommended that researchers perform their own specific solubility and stability studies using the protocols outlined herein to ensure data accuracy and reliability.

Applications of Isotopically Labeled Mizolastine in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of isotopically labeled Mizolastine, primarily focusing on its use in pivotal pharmacology studies. The integration of isotopic labels, particularly Carbon-14 (¹⁴C), is crucial for delineating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. This document outlines the metabolic fate of Mizolastine, presents key quantitative data, and describes representative experimental protocols for conducting such studies.

Core Application: Human ADME Studies

The principal application of isotopically labeled Mizolastine (e.g., [¹⁴C]Mizolastine) is in human mass balance studies. These studies are fundamental to understanding the complete disposition of a drug in the body. By tracing the radiolabel, researchers can accurately quantify the extent of absorption, identify the routes and rates of excretion, and characterize the biotransformation pathways, ensuring no significant metabolic routes are overlooked.

Pharmacokinetic and Excretion Profile

Following oral administration, Mizolastine is rapidly absorbed and extensively metabolized.[1][2][3][4] Isotopic labeling allows for the differentiation between the parent drug and its metabolites, providing a complete picture of the drug's journey through the body. The primary route of elimination for Mizolastine and its metabolites is through the feces.[1][2][5]

Quantitative Pharmacokinetic & Mass Balance Data

The data from studies using isotopically labeled and non-labeled Mizolastine are summarized below.

| Parameter | Value | Species | Notes |

| Pharmacokinetics | |||

| Time to Peak Concentration (Tmax) | ~1.0 - 1.5 hours | Human | [1][3][4][6] |

| Absolute Bioavailability | ~65% | Human | [1][2] |

| Terminal Elimination Half-life (t½) | 7.3 - 17.1 hours | Human | [1][2] |

| Plasma Protein Binding | >98% | Human | [1] |

| Apparent Volume of Distribution | 1.0 - 1.4 L/kg | Human | [1] |

| Mass Balance (Excretion of ¹⁴C-Mizolastine) | |||

| Fecal Excretion | 84 - 95% of radioactive dose | Human | [2][5][7] |

| Urinary Excretion | 8 - 15% of radioactive dose | Human | [2][5][7] |

Metabolism and Biotransformation

Mizolastine undergoes extensive biotransformation in the liver, with over 65% of the drug being metabolized.[2] The metabolic pathways result in the formation of pharmacologically inactive metabolites.[6] The two primary metabolic pathways are:

-

Phase II Glucuronidation: This is the main metabolic route, where glucuronic acid is conjugated to the Mizolastine molecule by UDP-glucuronosyltransferases (UGTs).[1][2]

-

Phase I Oxidation: A minor pathway involving the Cytochrome P450 enzyme system, primarily CYP3A4, which leads to the formation of hydroxylated metabolites.[2][6] Other CYP isoenzymes like CYP2A6 and CYP2D6 are also involved to a lesser degree.[2]

Mizolastine Metabolic Pathway Diagram

Experimental Protocols

While specific, proprietary protocols for Mizolastine are not publicly available, a representative experimental design for a human ADME study using [¹⁴C]Mizolastine can be constructed based on regulatory guidelines and standard industry practices.

Synthesis of [¹⁴C]Mizolastine

The synthesis of radiolabeled Mizolastine would involve introducing a ¹⁴C atom into a metabolically stable position of the molecule to prevent premature loss of the radiolabel. For a benzimidazole structure like Mizolastine, the label is typically incorporated into the core ring system. The final product's radiochemical purity must be confirmed (typically >98%) via techniques like HPLC with radiometric detection and its structure verified by mass spectrometry.

Human ADME Study Protocol

-

Subject Enrollment: A small cohort of healthy male volunteers is typically enrolled after obtaining informed consent.

-

Dosing: Subjects receive a single oral dose of Mizolastine containing a known amount of [¹⁴C]Mizolastine (typically a "microtracer" dose).

-

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to determine the pharmacokinetic profile of the parent drug and total radioactivity.

-

Urine and Feces: All urine and feces are collected at timed intervals (e.g., 0-12h, 12-24h, 24-48h, and daily thereafter) until radioactivity in the excreta falls below a specified threshold (e.g., <1% of the administered dose in two consecutive collection periods).

-

-

Sample Analysis:

-

Total Radioactivity Measurement: The total ¹⁴C content in plasma, urine, and homogenized feces is measured using Liquid Scintillation Counting (LSC).

-

Metabolite Profiling and Identification: Plasma and excreta samples are pooled and subjected to chromatographic separation using High-Performance Liquid Chromatography (HPLC) with an in-line radiodetector. This separates the parent drug from its metabolites. The structural elucidation of the metabolites is then performed using high-resolution Mass Spectrometry (MS/MS).

-

-

Data Analysis: The data are used to calculate key pharmacokinetic parameters, determine the mass balance (total recovery of radioactivity), and identify the major routes of excretion and metabolic pathways.

Experimental Workflow Diagram

Conclusion

The use of isotopically labeled Mizolastine has been indispensable in defining its clinical pharmacology. Through ¹⁴C-based human ADME studies, a clear understanding of its rapid absorption, extensive metabolism primarily via glucuronidation, and elimination mainly through feces has been established. This foundational knowledge is critical for regulatory submissions and for guiding safe and effective use in clinical practice.

References

- 1. Clinical pharmacokinetics of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mizolastine: antihistaminic activity from preclinical data to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of mizolastine (SL 85.0324), a new nonsedative H1 antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative activity of cetirizine and mizolastine on histamine-induced skin wheal and flare responses at 24 h - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding Mass Shift in Mizolastine-¹³C,d₃ Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the principles and applications of mass shift analysis in the context of Mizolastine-¹³C,d₃, a stable isotope-labeled internal standard used in quantitative mass spectrometry. This document outlines the theoretical basis for the mass shift, predicted mass spectrometry data, and a representative experimental protocol for its use in bioanalysis.

Introduction to Mizolastine and Isotopic Labeling

Mizolastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and urticaria.[1][2] Its chemical formula is C₂₄H₂₅FN₆O, with a monoisotopic mass of approximately 432.2074 Da.[3][4] In pharmacokinetic and bioequivalence studies, accurate quantification of Mizolastine in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[5]

To ensure the accuracy and precision of LC-MS/MS quantification, a stable isotope-labeled internal standard (SIL-IS) is often employed.[6][7] Mizolastine-¹³C,d₃ is a commercially available SIL-IS for Mizolastine.[1] The incorporation of stable isotopes (¹³C and deuterium) creates a compound that is chemically identical to the analyte but has a different mass.[8] This mass difference allows for its distinction from the unlabeled drug in the mass spectrometer, making it an ideal tool to correct for variations in sample preparation and matrix effects.[6]

The Principle of Mass Shift in Mizolastine-¹³C,d₃

The mass shift observed in Mizolastine-¹³C,d₃ is a direct result of replacing naturally abundant, lighter isotopes with heavier stable isotopes. The notation "-¹³C,d₃" indicates the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or d) atoms.

-

Carbon-13 (¹³C): A naturally occurring stable isotope of carbon. Replacing one ¹²C atom (mass ≈ 12.0000 Da) with one ¹³C atom (mass ≈ 13.0034 Da) results in a mass increase of approximately 1.0034 Da.

-

Deuterium (d or ²H): A stable isotope of hydrogen. Replacing three ¹H atoms (mass ≈ 1.0078 Da each) with three ²H atoms (mass ≈ 2.0141 Da each) results in a mass increase of approximately 3.0189 Da (3 x 1.0063 Da).

Therefore, the total theoretical mass shift for Mizolastine-¹³C,d₃ compared to unlabeled Mizolastine is approximately +4.0223 Da . This distinct mass difference is fundamental to its function as an internal standard.

Quantitative Data and Mass Spectrometric Analysis

The following tables summarize the calculated monoisotopic masses and the predicted precursor-product ion transitions for a typical Multiple Reaction Monitoring (MRM) experiment, which is commonly used for quantification in tandem mass spectrometry.[9][10]

Table 1: Calculated Monoisotopic Masses

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |

| Mizolastine | C₂₄H₂₅FN₆O | 432.2074[3][4] | - |

| Mizolastine-¹³C,d₃ | C₂₃¹³CH₂₂d₃FN₆O | 436.2297 | +4.0223 |

Note: Masses are calculated based on the most abundant isotopes.

Table 2: Predicted Precursor and Product Ions for LC-MS/MS Analysis (MRM Mode)

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Predicted Neutral Loss |

| Mizolastine | 433.2147 | 234.1458 | C₁₀H₁₃N₄O |

| Mizolastine-¹³C,d₃ | 437.2370 | 238.1681 | C₉¹³CH₁₀d₃N₄O |

Disclaimer: The exact fragmentation pathway and resulting product ions can depend on the specific mass spectrometer conditions and the precise location of the isotopic labels, which is not publicly specified. The product ions presented here are based on common fragmentation patterns of benzimidazole derivatives, which often involve cleavage of bonds adjacent to the core ring structure.[11][12][13] The predicted fragmentation assumes the isotopic labels are retained on the charged fragment.

Experimental Protocols

This section provides a representative protocol for the quantitative analysis of Mizolastine in human plasma using Mizolastine-¹³C,d₃ as an internal standard. This protocol is synthesized from general methodologies for the LC-MS/MS analysis of antihistamines and other small molecules in biological matrices.[10][14][15][16]

4.1 Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and internal standard (IS) stock solution (Mizolastine-¹³C,d₃ in methanol) at room temperature.

-

Aliquot 100 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.2 Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax C18, 2.1 x 50 mm, 3.5 µm).[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.3 Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).[17]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[14]

-

Scan Type: Multiple Reaction Monitoring (MRM).[10]

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

MRM Transitions:

-

Mizolastine: Q1 m/z 433.2 → Q3 m/z 234.1

-

Mizolastine-¹³C,d₃ (IS): Q1 m/z 437.2 → Q3 m/z 238.2

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental workflow and the underlying principles.

Caption: Principle of mass shift due to isotopic labeling of Mizolastine.

Caption: General workflow for quantitative analysis using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UWPR [proteomicsresource.washington.edu]

- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. journalijdr.com [journalijdr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Drug quantitation by HPLC coupled to tandem mass spectrometry (LC/MS-MS) [bio-protocol.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Mizolastine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mizolastine in human plasma. The use of a stable isotope-labeled internal standard, Mizolastine-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] The method involves a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation. This validated method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Mizolastine is a second-generation H1-receptor antagonist used for the treatment of allergic conditions such as hay fever and urticaria.[3][4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. While various analytical methods exist, LC-MS/MS offers unparalleled sensitivity and selectivity.

The primary challenge in bioanalytical methods is mitigating matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. The use of a stable isotope-labeled (SIL) internal standard (IS), which co-elutes with the analyte and has nearly identical physicochemical properties, is the most effective strategy to correct for these variations.[1][5][6] This note describes a complete workflow, from sample preparation to final data analysis, for measuring Mizolastine in human plasma using Mizolastine-¹³C,d₃ as the internal standard.

Experimental Protocols

Chemicals and Reagents

-

Mizolastine reference standard (>99% purity)

-

Mizolastine-¹³C,d₃ internal standard (>99% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K₂EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mizolastine and Mizolastine-¹³C,d₃ in methanol.

-

Working Solutions: Prepare serial dilutions of the Mizolastine stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a separate set of dilutions for quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mizolastine-¹³C,d₃ stock solution in acetonitrile.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation Protocol

A simple protein precipitation method was used for sample extraction.

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL Mizolastine-¹³C,d₃ in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Figure 1: Sample Preparation Workflow

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Mizolastine and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 3.5 minutes |

| Gradient | 10% B to 95% B in 2.0 min, hold for 0.5 min, return to 10% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

The molecular formula for Mizolastine is C₂₄H₂₅FN₆O, with a monoisotopic mass of 432.21.[4][7][8][9] The MRM transitions were optimized by infusing standard solutions of both the analyte and the SIL-IS.

Table 3: Optimized MRM Transitions and Parameters

| Compound | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| Mizolastine | 433.2 | 216.1 | 100 | 80 | 35 | 12 |

| Mizolastine-¹³C,d₃ | 437.2 | 216.1 | 100 | 80 | 35 | 12 |

DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Method Validation Results

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[10][11][12]

Figure 2: Method Validation Logic

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | 0.997 |

| LLOQ Accuracy (% Bias) | -4.5% to 6.8% |

| LLOQ Precision (% CV) | < 12% |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low, Mid, and High. All results were within the acceptable limits of ±15% for accuracy (% Bias) and ≤15% for precision (% CV), except for the LLOQ, where ±20% and ≤20% are acceptable.

Table 5: Intra- and Inter-Day Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|

| 0.5 (LLOQ) | 8.9 | 5.2 | 11.4 | 3.8 |

| 1.5 (Low) | 6.5 | -3.1 | 7.8 | -4.5 |

| 75 (Mid) | 4.2 | 1.8 | 5.1 | 2.3 |

| 400 (High) | 3.8 | -0.9 | 4.6 | -1.7 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of Mizolastine in post-extraction spiked samples to that in neat solution. The use of Mizolastine-¹³C,d₃ effectively normalized for any observed matrix effects. The extraction recovery was consistent and reproducible.

Table 6: Matrix Effect and Recovery Summary (n=6)

| QC Level (ng/mL) | Matrix Factor (IS-Normalized) | % CV | Mean Recovery (%) | % CV |

|---|---|---|---|---|

| 1.5 (Low) | 1.03 | 6.2 | 92.4 | 5.8 |

| 400 (High) | 0.98 | 4.5 | 94.1 | 4.1 |

Stability

Mizolastine was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Table 7: Stability Assessment Summary

| Stability Condition | Mean % Change from Nominal |

|---|---|

| Bench-Top (4h, RT) | -4.1% |

| Freeze-Thaw (3 cycles) | -6.8% |

| Long-Term (-80°C, 90 days) | -8.2% |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Mizolastine in human plasma. The method is rapid, sensitive, and robust, with a simple protein precipitation step for sample preparation. The incorporation of a stable isotope-labeled internal standard, Mizolastine-¹³C,d₃, is critical for correcting matrix effects and ensuring high-quality data. This method meets the regulatory requirements for bioanalytical method validation and is well-suited for supporting clinical and non-clinical pharmacokinetic studies.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. raybiotech.com [raybiotech.com]

- 8. GSRS [precision.fda.gov]

- 9. mizolastine [drugcentral.org]

- 10. fda.gov [fda.gov]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. fda.gov [fda.gov]

Application Notes and Protocols for Mizolastine-13C,d3 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizolastine is a second-generation H1-receptor antagonist used for the symptomatic relief of allergic rhinitis and urticaria.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] Mizolastine-13C,d3, as a SIL internal standard, offers significant advantages over structural analogues by co-eluting with the analyte and exhibiting identical chemical and physical properties, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of mizolastine.

Bioanalytical Method: LC-MS/MS Quantification of Mizolastine

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the quantification of mizolastine in human plasma using this compound as the internal standard.

Table 1: Proposed LC-MS/MS Method Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Agilent Zorbax C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Methanol |

| Gradient | 20% B to 80% B over 2.0 min, hold at 80% B for 1.0 min, return to 20% B and equilibrate for 0.5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mizolastine: To be determined experimentally (e.g., m/z 433.2 -> 232.1)this compound: To be determined experimentally (e.g., m/z 437.2 -> 236.1) |

| Dwell Time | 150 ms |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

Note: Specific MRM transitions and collision energies should be optimized by infusing pure solutions of mizolastine and this compound.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare stock solutions of mizolastine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the mizolastine stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate mizolastine working solutions to prepare a calibration curve (e.g., 0.5 - 500 ng/mL) and at least three levels of QC samples (low, medium, and high).

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[6][7] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of mizolastine and the internal standard.

-

Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels on different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Recovery: The extraction efficiency of the method.

-

Matrix Effect: Assessed to ensure that the ionization of the analyte is not affected by co-eluting matrix components.

-

Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

Table 2: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.5 | 0.012 | 0.51 | 102.0 |

| 1.0 | 0.025 | 1.02 | 102.0 |

| 5.0 | 0.128 | 5.12 | 102.4 |

| 25 | 0.630 | 25.2 | 100.8 |

| 100 | 2.510 | 100.4 | 100.4 |

| 250 | 6.280 | 251.2 | 100.5 |

| 500 | 12.450 | 498.0 | 99.6 |

Table 3: Summary of Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 0.5 | 8.5 | 105.2 | 9.8 | 104.5 |

| Low | 1.5 | 6.2 | 101.8 | 7.5 | 102.3 |

| Medium | 75 | 4.8 | 98.7 | 5.9 | 99.5 |

| High | 400 | 3.5 | 100.5 | 4.2 | 101.1 |

Table 4: Pharmacokinetic Parameters of Mizolastine in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (Time to peak concentration) | ~1.5 hours | [8][9] |

| Cmax (Peak plasma concentration) | Dose-dependent | [10] |

| t½β (Terminal elimination half-life) | 7.3 - 17.1 hours | [10][11] |

| Absolute Bioavailability | ~65% | [10][11] |

| Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | [11] |

| Protein Binding | >98% | [11] |

| Excretion | Primarily in feces (84-95%) | [11][12] |

Visualizations

Caption: Bioanalytical workflow for pharmacokinetic analysis.

Caption: Major metabolic pathways of Mizolastine.

Caption: Correction for variability using an internal standard.

Conclusion

This compound is an ideal internal standard for the quantification of mizolastine in biological matrices for pharmacokinetic studies. Its use in a validated LC-MS/MS method ensures high accuracy and precision, mitigating potential issues from matrix effects and sample processing variability. The protocols and data presented here provide a robust framework for researchers and drug development professionals to implement this methodology in their own laboratories.

References

- 1. Efficacy and safety of mizolastine 10 mg in a placebo-controlled comparison with loratadine in chronic idiopathic urticaria: results of the MILOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]